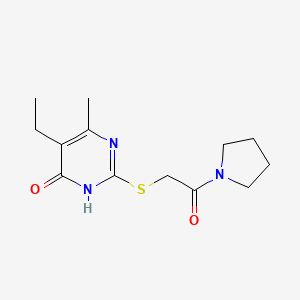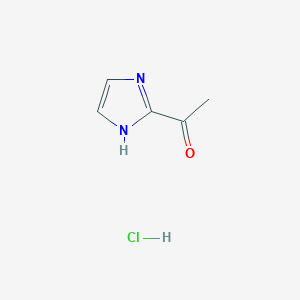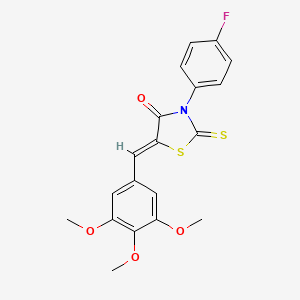![molecular formula C16H17N5O2S B2788522 2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1787916-21-5](/img/structure/B2788522.png)
2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a compound with a complex structure that combines elements of triazinoindazole and thiophenyl groups. This unique architecture suggests it could have significant chemical and biological properties, making it a subject of interest in various fields of research, including chemistry, biology, and medicinal studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic reactions. Typically, it starts with the preparation of the triazinoindazole core, followed by the introduction of the thiophen-2-ylmethyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature controls.
Industrial Production Methods: Industrial production would scale up these laboratory methods. Steps include optimizing reaction conditions to maximize yield and purity, and possibly developing more cost-effective or environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: Possible transformation at the thiophen group.
Reduction: Modifications at the ketone moiety.
Substitution: Particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Commonly employing reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Utilizing nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products: Depending on the reaction type, products could include derivatives with altered electronic, steric, or steroelectronic properties, potentially enhancing or modifying biological activity.
Wissenschaftliche Forschungsanwendungen
This compound's unique structure makes it valuable for several research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic uses, possibly acting on specific pathways or targets within the body.
Industry: Utilized in the creation of novel materials or in processes that require specific chemical properties.
Wirkmechanismus
Mechanism of Effect: The compound likely exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic or biochemical outcomes.
Molecular Targets and Pathways: Potential targets include specific proteins or enzymes involved in diseases or metabolic pathways. Research would be needed to precisely identify these interactions and their consequences.
Vergleich Mit ähnlichen Verbindungen
Other triazinoindazole derivatives.
Compounds with thiophenyl groups linked to nitrogen-containing heterocycles.
Acetamide derivatives with various substituents.
Would you like to dive deeper into any of these sections, or explore something else?
Eigenschaften
IUPAC Name |
2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-14(17-8-11-4-3-7-24-11)9-20-16(23)15-12-5-1-2-6-13(12)19-21(15)10-18-20/h3-4,7,10H,1-2,5-6,8-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAVHDTYNNYGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide](/img/structure/B2788439.png)
![5-((3-hydroxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788441.png)

![3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2788445.png)



![2-Chloro-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]acetamide](/img/structure/B2788451.png)
![5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788454.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B2788457.png)
![2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2788458.png)
![3-(azepane-1-carbonyl)-1-[(2-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2788459.png)

![4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2788461.png)
